4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-11-5-6-13(12(7-11)16(19)20)21-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUCJKGNGZHZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242065 | |
| Record name | 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-78-4 | |
| Record name | 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Bromomethyl)benzoic Acid
The bromomethyl derivative of benzoic acid is a critical precursor for etherification. A validated method involves radical bromination of p-toluic acid:
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Reactants : p-Toluic acid, N-bromosuccinimide (NBS), dibenzoyl peroxide (BPO).
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Solvent : Chloroform under reflux conditions.
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Procedure : p-Toluic acid (200 g) is refluxed with NBS (261.4 g) and BPO (2.8 g) in chloroform for 20 hours. The crude product is purified via suspension in ethyl acetate, yielding 63% 4-(bromomethyl)benzoic acid with 97.5% purity.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 63% |
| Purity (HPLC) | 97.5% |
| Reaction Time | 20 hours |
Synthesis of 4-Chloro-2-nitrophenol
The phenoxy component is derived from 4-chloro-2-nitrophenol, which can be synthesized via nitration of 4-chlorophenol:
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Reactants : 4-Chlorophenol, nitric acid.
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Conditions : Controlled nitration at low temperatures to favor ortho-substitution.
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Alternative Route : Decarboxylation of 4-chloro-2-nitrobenzoic acid (via Hunsdiecker reaction or thermal methods), though this is less industrially viable.
Etherification via Nucleophilic Substitution
Coupling of 4-(Bromomethyl)benzoic Acid and 4-Chloro-2-nitrophenol
The core reaction involves a Williamson ether synthesis:
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Reactants : 4-(Bromomethyl)benzoic acid, 4-chloro-2-nitrophenol, potassium carbonate.
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Solvent : n-Butanol or DMF.
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Procedure :
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4-(Bromomethyl)benzoic acid (25 g) and K₂CO₃ (32.1 g) are suspended in n-butanol.
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4-Chloro-2-nitrophenol (29.1 g) in n-butanol is added dropwise at room temperature.
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The mixture is stirred for 12 hours, followed by aqueous workup and acidification with HCl.
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The product is recrystallized from ethanol/water, yielding 80% pure compound.
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Optimization Insights:
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Solvent Choice : n-Butanol enhances solubility of intermediates and facilitates phase separation during workup.
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Base Selection : K₂CO₃ effectively deprotonates the phenol without saponifying the carboxylic acid.
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Impurity Control : Aqueous extraction removes unreacted phenol, while recrystallization reduces inorganic salts (sulphated ash <0.5%).
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 4-chloro-2-nitroiodobenzene and 4-(hydroxymethyl)benzoic acid is plausible but suffers from lower yields and heavy metal contamination.
Purity and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Data
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¹H NMR (DMSO-d₆) : δ 8.14 (s, 1H, Ar-H), 7.97 (d, J = 7.7 Hz, 1H), 7.63–7.47 (m, 4H), 5.21 (s, 2H, CH₂).
Industrial-Scale Considerations
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Cost Efficiency : Bromination of p-toluic acid is preferable over pricier starting materials like 4-chloro-2-nitrobenzoic acid.
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Safety : n-Butanol’s high boiling point (117°C) reduces volatility risks compared to DMF or DMSO.
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Environmental Impact : Chloroform usage in bromination necessitates closed-loop recycling systems .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
Pharmacological Applications
Research indicates that 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid exhibits significant biological activities, making it a candidate for various pharmacological applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can exhibit antimicrobial properties against various pathogens. For instance, modifications to the structure can enhance its efficacy against Mycobacterium tuberculosis .
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Certain derivatives have shown selective inhibition against cancer cell lines, indicating that structural modifications can lead to enhanced activity .
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in cancer progression and metabolic pathways. This makes it a subject of interest in drug development aimed at targeting these pathways .
Material Science Applications
The carboxylic acid functionality allows for the incorporation of this compound into polymer matrices, leading to:
- Polymer Chemistry : The compound can act as a monomer or crosslinking agent in the synthesis of polymers with tailored properties. Its incorporation can improve thermal stability and mechanical strength of polymer composites .
- Coatings and Adhesives : Given its chemical reactivity, it can be utilized in formulating coatings and adhesives with enhanced performance characteristics, such as improved adhesion and resistance to environmental degradation .
Environmental Applications
Research has also explored the environmental impact and degradation pathways of this compound:
- Pesticide Analysis : The compound's structure makes it relevant in studies focused on pesticide residues in environmental samples. Its detection and quantification are crucial for assessing environmental contamination .
- Biodegradability Studies : Understanding the degradation pathways of this compound is essential for evaluating its environmental persistence and potential ecological risks. Studies have indicated that modifications can influence its biodegradability .
Case Study 1: Antimicrobial Activity
A study investigated the synthesis of various derivatives of this compound and their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Polymer Development
In a collaborative research project, this compound was used as a building block for synthesizing novel biodegradable polymers. The resulting materials showed enhanced mechanical properties and thermal stability compared to conventional polymers, highlighting the compound's utility in sustainable material development .
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
- Molecular Formula: C₁₄H₁₀ClNO₅
- Molecular Weight : 307.69 g/mol
- CAS Registry Number : 438219-78-4 .
Structural Features: The compound consists of a benzoic acid core substituted at the 4-position with a methylene-linked 4-chloro-2-nitrophenoxy group. The nitro (-NO₂) and chloro (-Cl) groups on the phenoxy moiety confer strong electron-withdrawing effects, influencing its reactivity and physicochemical properties.
Hydrolysis of the ester group would yield the free benzoic acid derivative.
Comparison with Similar Compounds
Structural Analogues of Benzoic Acid Derivatives
The following table summarizes key structural and functional differences between this compound and related compounds:
Physicochemical Properties
- Acidity : The nitro group in the target compound enhances the acidity of the benzoic acid (lower pKa) compared to methoxy-substituted analogs (e.g., 4-(4-chloro-2-methoxyphenyl)benzoic acid) .
- Solubility : The nitro and chloro groups reduce aqueous solubility, making the compound more lipophilic than hydroxylated analogs (e.g., 2-hydroxybenzoic acid derivatives) .
- Stability : The ether linkage (-OCH₂-) provides hydrolytic stability under neutral conditions, contrasting with ester or amide-containing analogs (e.g., 2-((4-chlorophenyl)acetyl)benzoic acid) .
Biological Activity
4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₁₀ClNO₅, characterized by a benzoic acid structure substituted with a 4-chloro-2-nitrophenoxy group. This unique composition contributes to its potential biological activities, making it a subject of interest in biochemical research and pharmaceutical applications.
The compound exhibits typical reactivity associated with both carboxylic acids and aromatic compounds. Its structure suggests possible interactions with various biological molecules, which can lead to diverse biological effects.
Biological Activity
Research indicates that this compound has notable biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Enzyme Inhibition : The compound has been implicated in the inhibition of certain enzymes, potentially affecting metabolic pathways. This is particularly relevant in the context of drug development where enzyme inhibition can be a mechanism for therapeutic action.
- Cellular Interactions : Investigations into how this compound interacts with cellular components indicate potential roles in modulating cellular responses, although detailed mechanisms remain to be elucidated.
Research Findings
Despite the promising indications of biological activity, comprehensive studies specifically targeting this compound are sparse. The following table summarizes available data on its biological activity and related compounds:
| Compound Name | Molecular Formula | Biological Activity | References |
|---|---|---|---|
| This compound | C₁₄H₁₀ClNO₅ | Antimicrobial, enzyme inhibition | |
| 4-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | Intermediate in synthesis, limited activity reported | |
| 2-Chloro-4-nitrophenol | C₆H₄ClN₃O₂ | Used in dye synthesis, moderate toxicity | |
| 4-(Chloromethyl)benzoic acid | C₈H₇ClO₂ | Polymer chemistry applications, low bioactivity |
Case Studies
While direct case studies on this compound are lacking, related compounds have provided insights into potential biological mechanisms:
- Enzyme Inhibition Studies : Research on structurally similar compounds has shown that halogenated nitro compounds can exhibit significant enzyme inhibition through mechanisms such as covalent bonding to thiol groups, which may also apply to this compound.
- Toxicological Evaluations : Toxicity assessments of similar nitro-substituted aromatic compounds indicate that while they may possess biological activity, they also require careful evaluation for safety and efficacy in therapeutic contexts.
Q & A
Q. Optimization Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Evidence shows yields drop by ~15% in THF compared to DMF .
- Temperature : Reactions at 45–60°C balance kinetics and decomposition risks. Higher temperatures (>80°C) can degrade nitro groups .
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-2-nitrophenol | DMF | 60 | 72 | |
| Bromomethyl benzoate | THF | 45 | 58 |
How can computational chemistry predict the reactivity of nitro and chloro substituents in electrophilic substitution?
Advanced
The nitro (-NO₂) and chloro (-Cl) groups are meta-directing, but their electronic effects differ:
- Nitro Group : Strong electron-withdrawing effect deactivates the ring, making electrophilic substitution challenging. Density Functional Theory (DFT) calculations predict activation energies 10–15 kcal/mol higher than unsubstituted analogs .
- Chloro Group : Less deactivating; may permit regioselective functionalization at the para position relative to the methylene bridge. Molecular orbital analysis (HOMO/LUMO) identifies reactive sites .
Q. Methodology :
- Use Gaussian or ORCA software for DFT calculations.
- Compare Fukui indices to map nucleophilic/electrophilic regions .
How should researchers address discrepancies in reported reaction yields when varying solvent systems?
Data Contradiction Analysis
Discrepancies often arise from solvent polarity and proton availability:
- Case Study : A 72% yield in DMF vs. 58% in THF (Table 1) may stem from DMF’s ability to stabilize transition states via solvation.
- Validation Steps :
- Replicate reactions using identical equipment and purity standards.
- Monitor by-products via HPLC (e.g., nitro group reduction products in protic solvents) .
- Use kinetic modeling to isolate solvent effects on rate constants .
What spectroscopic techniques confirm the structure of this compound and its intermediates?
Q. Characterization
- NMR :
- ¹H NMR : The methylene bridge proton (-OCH₂-) appears as a singlet at δ 4.8–5.2 ppm. Aromatic protons split into distinct multiplets due to nitro/chloro substituents .
- ¹³C NMR : The carboxylic carbon resonates at δ 170–175 ppm .
- IR : Stretching vibrations for -NO₂ (1520 cm⁻¹) and -COOH (2500–3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 336.02) and fragments (e.g., loss of -CO₂H) .
What is the role of the methylene bridge in the compound’s stability under acidic/basic conditions?
Mechanistic Insight
The methylene bridge (-CH₂-) is susceptible to hydrolysis:
- Acidic Conditions : Protonation of the ether oxygen leads to cleavage, forming 4-chloro-2-nitrophenol and benzoic acid. Kinetic studies show a half-life of 2.5 hours at pH 2 .
- Basic Conditions : Nucleophilic attack by OH⁻ breaks the ether bond. Stabilization strategies include using sterically hindered bases (e.g., DBU) or lowering reaction pH to 8–9 .
Q. Advanced Applications :
- The bridge’s lability is exploited in prodrug design, where controlled release of active metabolites is desired .
How do substituent variations (e.g., methoxy vs. ethoxy) impact biological activity in related compounds?
Q. Structure-Activity Relationship (SAR)
- Methoxy Group : Enhances lipophilicity (logP +0.5), improving cell membrane permeability. In vitro assays show 20% higher enzyme inhibition compared to ethoxy analogs .
- Ethoxy Group : Increases metabolic stability in hepatic microsomes (t₁/₂ extended by 1.5×) due to reduced cytochrome P450 affinity .
Q. Methodology :
- Use QSAR models to correlate substituent effects with bioactivity .
Notes
- Abbreviations : Spell out all chemical names; avoid acronyms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
